Vlhddllea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

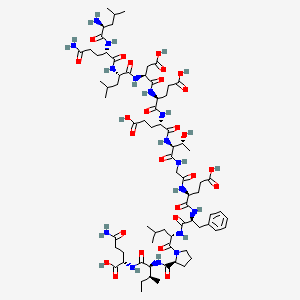

The preparation of Vlhddllea involves the synthesis of the peptide sequence Val-Leu-His-Asp-Asp-Leu-Leu-Glu-Ala. This can be achieved through solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. After the synthesis is complete, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Vlhddllea, being a peptide, can undergo various chemical reactions typical of peptides. These include:

Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues, although this compound does not contain these amino acids.

Reduction: Disulfide bonds in peptides can be reduced, but this compound does not contain cysteine residues.

Substitution: Amino acid residues in peptides can be substituted through chemical modification or mutagenesis.

Hydrolysis: Peptides can be hydrolyzed by proteases, breaking down the peptide into smaller fragments or individual amino acids.

Aplicaciones Científicas De Investigación

Vlhddllea has several scientific research applications:

Immunology: It is used to study the immune response, particularly in the context of graft versus host disease (GvHD).

Transplantation: The peptide is used in research to improve the outcomes of hematopoietic stem cell transplantation by targeting minor histocompatibility antigens.

Mecanismo De Acción

Vlhddllea exerts its effects by being presented on the surface of cells by the HLA-A0201 molecule. This presentation allows HLA-A0201-restricted cytotoxic T cells to recognize and bind to the peptide, leading to the activation of the T cells. The activated T cells can then target and destroy cells expressing the peptide, which is particularly relevant in the context of graft versus host disease and cancer .

Comparación Con Compuestos Similares

Vlhddllea is unique in its specific recognition by HLA-A*0201-restricted cytotoxic T cells. Similar compounds include other peptides derived from minor histocompatibility antigens, such as:

HA-2: Another minor histocompatibility antigen peptide recognized by different HLA molecules.

HA-8: A peptide derived from a different minor histocompatibility antigen, also involved in immune responses.

HA-3: Another peptide from a minor histocompatibility antigen, with different HLA restrictions.

These peptides share the common feature of being recognized by specific HLA-restricted T cells, but each has unique sequences and specificities that make them distinct from this compound.

Propiedades

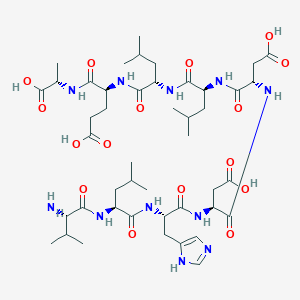

Fórmula molecular |

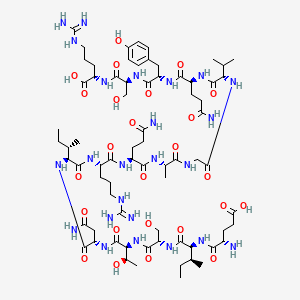

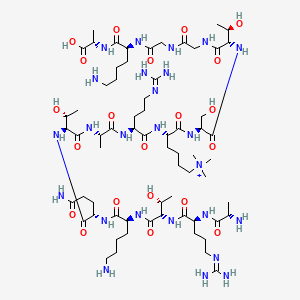

C45H73N11O16 |

|---|---|

Peso molecular |

1024.1 g/mol |

Nombre IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C45H73N11O16/c1-20(2)12-27(38(64)50-26(10-11-33(57)58)37(63)49-24(9)45(71)72)51-39(65)28(13-21(3)4)52-42(68)31(16-34(59)60)55-43(69)32(17-35(61)62)54-41(67)30(15-25-18-47-19-48-25)53-40(66)29(14-22(5)6)56-44(70)36(46)23(7)8/h18-24,26-32,36H,10-17,46H2,1-9H3,(H,47,48)(H,49,63)(H,50,64)(H,51,65)(H,52,68)(H,53,66)(H,54,67)(H,55,69)(H,56,70)(H,57,58)(H,59,60)(H,61,62)(H,71,72)/t24-,26-,27-,28-,29-,30-,31-,32-,36-/m0/s1 |

Clave InChI |

FUJDJURUVMMEDF-PFCVTPPASA-N |

SMILES isomérico |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.